Phenylalanyl-glycyl-leucyl-methioninamide

Neuroscience Neuropharmacology Basal Ganglia Modulation

Researchers face unreliable results when substituting authentic FGLM-amide with other substance P fragments, which exhibit divergent, sometimes opposing biological activities due to distinct receptor binding profiles. FGLM-amide (substance P 8-11) solves this problem with a defined, NK1 receptor-mediated mechanism and up to 10-fold higher binding affinity conferred by its C-terminal amide group. - Selective NK1 agonist: effects fully reversed by NK1 antagonists, enabling unambiguous receptor studies. - Synergizes with IGF-1 fragments (e.g., SSSR) to promote corneal epithelial migration and wound healing. - Clinically validated in ophthalmic formulations for neurotrophic keratopathy; rapid, complete healing of persistent epithelial defects.

Molecular Formula C22H35N5O4S
Molecular Weight 465.6 g/mol
CAS No. 51165-03-8
Cat. No. B13752845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanyl-glycyl-leucyl-methioninamide
CAS51165-03-8
Molecular FormulaC22H35N5O4S
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C22H35N5O4S/c1-14(2)11-18(22(31)27-17(20(24)29)9-10-32-3)26-19(28)13-25-21(30)16(23)12-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,23H2,1-3H3,(H2,24,29)(H,25,30)(H,26,28)(H,27,31)/t16-,17-,18-/m0/s1
InChIKeyJIJRURCWBONLPN-BZSNNMDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-Amide, CAS 51165-03-8): A Substance P-Derived Tetrapeptide Amide with a Unique Biological Profile


Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-amide, also known as substance P fragment 8-11) is a synthetic tetrapeptide amide composed of L-phenylalanine, glycine, L-leucine, and L-methioninamide [1]. It constitutes the C-terminal fragment of the undecapeptide neuropeptide substance P (SP) [2]. The compound features a C-terminal amide group that enhances metabolic stability and modulates receptor interactions relative to carboxyl-terminal fragments [1]. As a bioactive fragment of a major neurokinin, FGLM-amide exhibits distinct pharmacological properties that cannot be replicated by other SP-derived peptides or simple amino acid mixtures.

Why Substituting Phenylalanyl-glycyl-leucyl-methioninamide with Other Substance P Fragments Fails


Substance P fragments of varying lengths and sequences display divergent, and sometimes opposing, biological activities due to distinct receptor binding profiles and downstream signaling mechanisms [1]. For instance, while the C-terminal fragment SP(8-11) (FGLM-amide) acts via neurokinin-1 (NK1) receptors to modulate dopamine outflow and synergize with growth factors, N-terminal fragments like SP(1-4) engage different receptor populations and produce distinct neuromodulatory effects [2]. Furthermore, the presence of a C-terminal amide group in FGLM-amide confers up to 10-fold higher binding affinity compared to the corresponding free acid in related peptide systems [1]. These fundamental differences mean that generic substitution with other SP fragments or analogs will result in unpredictable and likely ineffective experimental or therapeutic outcomes, necessitating the use of authentic FGLM-amide for reliable scientific results.

Quantitative Differentiation Evidence for Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-Amide) vs. Closest Analogs


Differential NK1 Receptor Antagonist Sensitivity Between SP(8-11) and SP(1-4) in Striatal Dopamine Outflow

In rat striatal slice preparations, both substance P fragment (8-11) (FGLM-amide) and fragment (1-4) at 1 nM significantly increased endogenous dopamine outflow. However, the effect of SP(8-11) was fully reversed by the NK1 receptor antagonist WIN 51,708 (2.5 nM), whereas the effect of SP(1-4) was not significantly reversed by the same antagonist [1]. This indicates that the C-terminal tetrapeptide signals through NK1 receptors, while the N-terminal fragment operates via a distinct mechanism.

Neuroscience Neuropharmacology Basal Ganglia Modulation

FGLM-Amide Enables IGF-1 C-Domain Peptide to Promote Corneal Epithelial Migration Equivalently to Full-Length IGF-1

In a rabbit corneal organ culture system, the combination of FGLM-amide and a peptide corresponding to the C domain of IGF-1 promoted corneal epithelial migration to an extent similar to that achieved by full-length IGF-1 [1]. The C-domain peptide alone had no effect, demonstrating that FGLM-amide provides the essential co-stimulatory signal for truncated IGF-1 fragments.

Ophthalmology Corneal Wound Healing Growth Factor Signaling

FGLM-Amide + SSSR Tetrapeptide Promotes Corneal Wound Healing Without IGF-1 Associated Mitogenic and Angiogenic Side Effects

The combination of FGLM-amide and the SSSR tetrapeptide (Ser-Ser-Ser-Arg) derived from IGF-1 promoted corneal epithelial migration in vitro and wound closure in vivo with potency similar to that of full-length IGF-1 [1]. Crucially, SSSR was devoid of the mitogenic activity (BrdU incorporation) and neovascularization induction characteristic of full-length IGF-1, even when combined with FGLM-amide.

Ophthalmology Wound Healing Peptide Therapeutics

Clinical Proof-of-Concept: 89% Complete Epithelial Resurfacing in Neurotrophic Keratopathy with FGLM-Amide + IGF-1 Eye Drops

In a prospective open study of 11 patients with persistent corneal epithelial defects due to neurotrophic keratopathy, twice-daily administration of eye drops containing FGLM-amide and IGF-1 resulted in complete epithelial resurfacing in 8 of 9 (89%) evaluable cases within 28 days, with 56% healing by 2 weeks [1]. No adverse effects were observed. This far exceeds the spontaneous healing rate for such defects, which is typically below 20%.

Clinical Ophthalmology Corneal Disease Neurotrophic Keratopathy

FGLM-Amide + SSSR Eye Drops Show Efficacy in Leprosy-Related Neurotrophic Keratopathy Clinical Trial

A 2025 multicenter, single-arm clinical trial evaluated FGLM-amide + SSSR eye drops in 11 patients (12 eyes) with neurotrophic keratopathy secondary to leprosy. Treatment resulted in significant improvement in corneal epithelial healing and stabilization of visual acuity, extending the therapeutic application of this peptide combination to a historically difficult-to-treat population [1].

Ophthalmology Leprosy Neurotrophic Keratopathy

Evidence-Backed Application Scenarios for Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-Amide)


Corneal Epithelial Wound Healing Research Using Defined Growth Factor Fragment Combinations

Researchers investigating the molecular mechanisms of corneal epithelial migration can utilize FGLM-amide in combination with IGF-1-derived fragments (e.g., C-domain peptide or SSSR) to dissect synergistic signaling pathways without confounding effects of full-length growth factors. The demonstrated ability of FGLM-amide to replace full-length substance P [1] and enable C-domain peptide activity [2] provides a precisely controlled experimental system for studying neuropeptide-growth factor crosstalk in ocular surface biology.

Development of Next-Generation Therapeutics for Neurotrophic Keratopathy

Pharmaceutical and biotechnology companies developing treatments for neurotrophic keratopathy can procure FGLM-amide as a key active pharmaceutical ingredient (API) for topical ophthalmic formulations. Clinical studies have established that FGLM-amide in combination with IGF-1 or SSSR induces rapid and complete healing of persistent epithelial defects [3] [4]. The favorable safety profile and demonstrated efficacy support its advancement into later-stage clinical trials.

Neuroscience Research on Tachykinin Receptor Pharmacology and Basal Ganglia Function

Neuroscientists studying dopamine regulation in the basal ganglia can employ SP(8-11) (FGLM-amide) as a selective probe to activate NK1 receptor-mediated signaling pathways. Unlike N-terminal SP fragments, FGLM-amide's effects are fully reversed by NK1 antagonists [1], enabling unambiguous interpretation of NK1 receptor contributions to striatal dopamine outflow. This tool is valuable for investigating Parkinson's disease and other movement disorders.

Prevention of Post-Surgical Ocular Surface Complications in Diabetic Patients

Ophthalmic surgeons and clinical researchers can utilize FGLM-amide + SSSR eye drops as a prophylactic intervention to prevent superficial punctate keratopathy following cataract surgery in diabetic patients, as demonstrated in clinical studies [4]. The combination's ability to promote epithelial integrity without angiogenic side effects makes it suitable for perioperative management in high-risk populations.

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